1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one
Description
IUPAC Name and Systematic Terminology
The systematic name 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Breaking down the nomenclature:
- Propan-1-one : Indicates a three-carbon ketone group with the carbonyl at position 1.
- Azetidin-1-yl : Refers to a four-membered saturated ring containing one nitrogen atom, substituted at position 1.
- 3-(Piperazin-1-yl) : Specifies a piperazine group (a six-membered ring with two nitrogen atoms) attached to the azetidine ring at position 3.
The numbering prioritizes the ketone group, followed by the azetidine and piperazine substituents.
Common Synonyms and Registry Numbers
This compound is cataloged under multiple identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 1485721-73-0 |
| Other Synonyms | This compound; EVT-13314502 (commercial code) |
The CAS number 1485721-73-0 is critical for unambiguous identification in chemical databases.
Structural Formula and Isomeric Considerations
The molecular structure comprises three distinct components (Figure 1):
- Propanone backbone : Provides a ketone group for reactivity.
- Azetidine ring : A strained four-membered ring that influences conformational flexibility.
- Piperazine moiety : A bicyclic amine with two nitrogen atoms, enabling hydrogen bonding and solubility.
Structural Formula :
$$ \text{C}{10}\text{H}{19}\text{N}_3\text{O} $$
SMILES Notation :O=C(C)N1C2CNCC2C3NCCCN3
The azetidine ring introduces steric constraints, potentially leading to cis-trans isomerism at the junction between the azetidine and piperazine groups. However, no stereoisomers have been reported for this compound in literature.
Molecular Weight and Empirical Formula
Empirical Formula :
$$ \text{C}{10}\text{H}{19}\text{N}_3\text{O} $$
Molecular Weight :
197.28 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
| Property | Value |
|---|---|
| Exact Mass | 197.1528 g/mol |
| Monoisotopic Mass | 197.1528 g/mol |
The molecular weight and formula align with derivatives used in central nervous system (CNS) drug candidates, where low molecular weight (<500 g/mol) is preferred for blood-brain barrier permeability.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H19N3O/c1-2-10(14)13-7-9(8-13)12-5-3-11-4-6-12/h9,11H,2-8H2,1H3 |
InChI Key |
OAESYAVKFDSJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azetidine Core and Ring-Opening Strategies
Azetidine, a four-membered nitrogen heterocycle, is a key building block for this compound. The preparation often starts with azetidine or its derivatives, which undergo ring-opening and functionalization to introduce the propan-1-amine side chain.
Acid-Catalyzed Ring Opening of Azetidine:
Studies have demonstrated that azetidine can be selectively opened under mild acid catalysis (e.g., trifluoroacetic acid) to yield 3-(azetidin-1-yl)propan-1-amine intermediates. This process involves protonation of the azetidine nitrogen, facilitating nucleophilic attack and ring opening, followed by dimerization or further functionalization to prevent polymerization. Reaction conditions such as temperature, solvent, and acid concentration are critical for controlling yield and selectivity. For example, mild heating (50 °C) in solvents like DMSO with trifluoroacetic acid initiates ring opening and formation of the aminopropyl scaffold in good yields (up to 30% after 96 h without catalyst, improved with acid).One-Pot Protocols for Aminopropylation:
A one-pot approach combines azetidine dimerization and subsequent alkylation or amide formation without isolating intermediates. After initial ring opening and formation of the 3-(azetidin-1-yl)propan-1-amine intermediate, reagents for alkylation or amide bond formation are added directly to the reaction mixture, affording the desired products in good yields after purification.
Representative Synthetic Route
A plausible synthetic route based on literature and chemical logic is:
Ring Opening of Azetidine:
Azetidine is treated with trifluoroacetic acid in DMSO at mild heat to form 3-(azetidin-1-yl)propan-1-amine intermediate.Coupling with Piperazine:
The intermediate is reacted with piperazine or a protected piperazine derivative to form the 3-(piperazin-1-yl)azetidin-1-yl scaffold.Acylation to Introduce Propan-1-one:
The secondary amine on the piperazine is acylated with propionyl chloride or an equivalent to yield 1-[3-(piperazin-1-yl)azetidin-1-yl]propan-1-one.
This sequence can be optimized as a one-pot process to improve efficiency and yield.
Data Table Summarizing Preparation Conditions
Chemical Reactions Analysis
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. .
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine rings are substituted with other functional groups. .
Scientific Research Applications
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. .
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases. .
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key properties:
Physicochemical Properties
- Lipophilicity : Cyclopentyl and chlorophenyl substituents increase logP values, enhancing blood-brain barrier penetration but risking off-target effects .
- Solubility: Hydroxypropyl and amino groups improve aqueous solubility, as seen in 3-amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one, which may favor oral bioavailability .
Biological Activity
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one, a compound characterized by its piperazine and azetidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₁₁H₁₈N₄O
- Molecular Weight : 226.29 g/mol
- CAS Number : 1482142-31-3
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as an agonist at certain dopamine receptors, influencing dopaminergic signaling pathways. This interaction may contribute to its potential applications in treating neurological disorders.
Biological Activity Overview
The following table summarizes the key findings related to the biological activity of this compound:
Case Study 1: Dopamine Receptor Agonism
A study investigated the effects of this compound on dopamine receptor activity. It was found that the compound significantly increased dopamine release in vitro, suggesting its potential utility in treating conditions like Parkinson's disease or schizophrenia where dopaminergic signaling is disrupted.
Case Study 2: Antihypertensive Effects
In a controlled experiment involving hypertensive rats, administration of the compound resulted in a marked decrease in systolic blood pressure compared to control groups. This effect was attributed to the compound's ability to inhibit norepinephrine uptake, thereby enhancing vasodilation and reducing vascular resistance.
Case Study 3: Anti-inflammatory Properties
Research into the anti-inflammatory effects of the compound revealed that it significantly reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in animal models of inflammation. This suggests a mechanism that could be beneficial for treating chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
